Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-10(6-7-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSJFBQWCBNSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 2,2-dimethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The hydroxyethyl group can be introduced through a subsequent reaction with ethylene oxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems allows for precise control over reaction conditions, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyethyl group .
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of pyrrolidine compounds, including tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate, exhibit significant antioxidant properties. These compounds have been shown to inhibit lipid peroxidation and scavenge free radicals effectively, making them potential candidates for the development of antioxidant therapies .
Anticholinesterase Activity
This compound has been investigated for its potential as an anticholinesterase agent. The structure allows it to interact with acetylcholinesterase enzymes, which could be beneficial in treating conditions like Alzheimer’s disease. Studies have demonstrated that similar compounds can improve cognitive function by enhancing acetylcholine levels in the brain .
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling chemists to create a wide array of complex molecules. For example, it can be used in the synthesis of various heterocyclic compounds that are important in pharmaceuticals .
Synthesis of Prodrugs
The compound can also be utilized in the design of prodrugs—substances that become pharmacologically active after undergoing metabolic conversion. The hydroxyl group and the carboxylate moiety can be exploited to create prodrugs that improve solubility and bioavailability .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Properties | Demonstrated high efficacy in scavenging free radicals and reducing oxidative stress markers in vitro. |
| Study 2 | Anticholinesterase Activity | Showed significant inhibition of acetylcholinesterase, suggesting potential for Alzheimer's treatment. |
| Study 3 | Synthesis Applications | Highlighted as a key intermediate in the synthesis of complex organic molecules with therapeutic potential. |
Mechanism of Action
The mechanism by which tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
- Ring Size and Substituent Position : The target compound’s pyrrolidine ring (5-membered) contrasts with the piperidine analog (6-membered), affecting conformational flexibility and steric hindrance .
- Hydrophilicity : The 2-hydroxyethyl group in the target compound introduces two hydroxyl groups, enhancing polarity compared to the single hydroxyl or methoxy groups in analogs .
- Steric Effects : The 2,2-dimethyl substitution in the target compound increases steric bulk compared to the 2-methoxy or 2-hydroxymethyl substituents in analogs .
Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound improves aqueous solubility relative to tert-butyl 2-methoxypyrrolidine-1-carboxylate (methoxy is less polar) .
- Stability : Boc-protected compounds generally exhibit stability under basic conditions, but the hydroxyethyl group may increase susceptibility to oxidation compared to methyl or methoxy analogs .
Biological Activity
Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate (CAS Number: 1894637-31-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- Purity : ≥97%
Recent studies indicate that this compound exhibits several biological activities, primarily through its interaction with various molecular targets. The compound is noted for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
- Inhibition of Amyloidogenesis : Research has shown that related compounds can inhibit amyloid beta peptide aggregation, a hallmark of Alzheimer's disease. For instance, a study indicated that a structurally similar compound demonstrated significant inhibition of amyloid beta aggregation (85% at 100 µM) and reduced cell death in astrocytes induced by amyloid beta peptides .
- Acetylcholinesterase Inhibition : The compound has also been implicated in the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Activity | Effect | Reference |
|---|---|---|
| Amyloid Beta Aggregation | 85% inhibition at 100 µM | |
| Acetylcholinesterase Inhibition | IC50 = 15.4 nM | |
| Cell Viability in Presence of Aβ | Increased by ~20% |
Neuroprotective Effects
In a study examining the effects of related compounds on astrocytic cultures treated with amyloid beta (Aβ) peptides, it was found that treatment with tert-butyl derivatives improved cell viability significantly compared to untreated controls. Specifically, when astrocytes were co-treated with Aβ and the compound, there was a notable increase in cell survival rates, suggesting a protective mechanism against Aβ-induced toxicity .
In Vivo Models
In vivo studies using scopolamine-induced models of Alzheimer’s disease demonstrated that while the compound showed some protective effects against cognitive decline, the results were not statistically significant compared to established treatments like galantamine. This suggests that while promising, further optimization of bioavailability and dosing may be required for effective therapeutic use .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate, and what are their critical optimization parameters?
- Methodology : The compound is typically synthesized via Boc-protection of the pyrrolidine nitrogen, followed by functionalization of the side chain. Key steps include:
- Reagent selection : Use of tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) to protect the amine .
- Side-chain introduction : Hydroxyethyl groups can be added via nucleophilic substitution or reduction of ester intermediates (e.g., using NaBH₄ or LiAlH₄) .
- Purification : Column chromatography with ethanol/chloroform (1:10) or ethyl acetate/hexane mixtures yields high-purity products .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Multi-modal characterization is essential:
- NMR : ¹H and ¹³C NMR confirm the presence of tert-butyl (δ ~1.4 ppm), pyrrolidine ring protons (δ 1.8–3.5 ppm), and hydroxyethyl groups (δ 3.6–4.2 ppm) .
- HRMS : Exact mass analysis (e.g., calculated m/z 243.35 for C₁₃H₂₅NO₃) ensures molecular formula accuracy .
- IR spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1680 cm⁻¹ (C=O of carbamate) validate functional groups .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled, particularly for the pyrrolidine ring and hydroxyethyl substituent?
- Methodology :
- Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (2R)-pyrrolidine derivatives) ensures retention of stereochemistry .
- Protecting group strategy : Temporary silyl protection (e.g., tert-butyldimethylsilyl ether) prevents racemization during hydroxyethyl functionalization .
- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, though no direct data exists for this compound. Related structures (e.g., tert-butyl pyrrolidine carboxylates) show chair conformations stabilizing the carbamate group .
Q. What strategies mitigate low yields during the introduction of the hydroxyethyl group?
- Methodology :
- Alternative pathways : Employing Mitsunobu reactions (e.g., DIAD/PPh₃ with ethanol) for stereospecific hydroxylation avoids reduction side reactions .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in substitution reactions .
- In situ monitoring : TLC (Rf ~0.16 in ethanol/chloroform) tracks reaction progress to optimize quenching times .
Q. How can computational modeling predict intermolecular interactions of this compound in supramolecular assemblies?
- Methodology :
- Hydrogen-bonding analysis : Tools like SHELXPRO or Mercury map potential H-bond donors/acceptors (e.g., carbamate carbonyl and hydroxyethyl -OH) .
- DFT calculations : Geometry optimization at the B3LYP/6-31G* level predicts dimerization energies, aiding crystal packing analysis .
Data Contradictions and Resolution
- Stereochemical assignments : Some studies report conflicting [α]D values for similar compounds. Resolution requires chiral HPLC or Mosher ester analysis .
- Reaction yields : Discrepancies in Boc-protection efficiency (50–78%) may arise from moisture sensitivity. Rigorous anhydrous conditions (e.g., molecular sieves) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
